molecular formula C18H38N2O2 B3053470 N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide CAS No. 53989-67-6

N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide

Cat. No.: B3053470
CAS No.: 53989-67-6
M. Wt: 314.5 g/mol
InChI Key: GFVTUBMIUWNDMN-UHFFFAOYSA-N
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Description

N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide is a fatty acid amide derivative featuring a myristoyl (C14) chain linked to a hydroxyethylaminoethyl group. Its structure combines hydrophobic (long alkyl chain) and hydrophilic (polar amino alcohol) moieties, making it amphiphilic. Such compounds are commonly employed in surfactants, emulsifiers, and personal care products due to their ability to stabilize interfaces between immiscible phases .

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]tetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20-15-14-19-16-17-21/h19,21H,2-17H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVTUBMIUWNDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068897
Record name Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53989-67-6
Record name N-[2-[(2-Hydroxyethyl)amino]ethyl]tetradecanamide
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Record name Tetradecanamide, N-(2-((2-hydroxyethyl)amino)ethyl)-
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Record name Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name N-[2-[(2-hydroxyethyl)amino]ethyl]myristamide
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Preparation Methods

Amidation via Activated Myristic Acid

The most direct route involves activating myristic acid (tetradecanoic acid) with a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate reacts with N-(2-hydroxyethyl)ethylenediamine under anhydrous conditions to yield the target compound. Triethylamine is often employed as a base to neutralize hydrogen chloride byproducts.

Key Reaction Steps:

  • Activation:
    $$ \text{Myristic Acid} + \text{DCC} \rightarrow \text{Myristoyl-Oxybenzotriazole} + \text{DCU} $$
  • Amidation:
    $$ \text{Myristoyl-Oxybenzotriazole} + \text{N-(2-Hydroxyethyl)ethylenediamine} \rightarrow \text{this compound} $$

Purification typically involves recrystallization from ethanol or column chromatography, achieving >95% purity.

Catalytic Amidation Using Methyl Myristate

An alternative method employs methyl myristate and N-(2-hydroxyethyl)ethylenediamine in the presence of a NaOH catalyst. This approach avoids the need for coupling agents and leverages transesterification-amidation cascades:

$$ \text{Methyl Myristate} + \text{N-(2-Hydroxyethyl)ethylenediamine} \xrightarrow{\text{NaOH}} \text{this compound} + \text{Methanol} $$

Advantages:

  • Lower cost due to eliminated coupling agents.
  • Scalability for industrial production.

Industrial-Scale Production Strategies

Batch Reactor Systems

Industrial protocols often utilize batch reactors with automated temperature and pH controls. For example, a 200 L reactor charged with methyl myristate (10 mol) and N-(2-hydroxyethyl)ethylenediamine (12 mol) in a 1:1.2 molar ratio, catalyzed by 5% NaOH, achieves 68–70% conversion at 60°C over 4 hours. Excess amine ensures complete ester conversion and minimizes side products.

Table 1: Batch Process Optimization Parameters

Parameter Optimal Value Conversion (%)
Molar Ratio (Ester:Amine) 1:1.2 68.9
Catalyst (NaOH) 5 wt% 68.9
Temperature 60°C 68.9
Reaction Time 4 hours 68.9

Continuous Flow Reactors

Emerging methods adopt continuous flow systems to enhance efficiency. While specific data for this compound remains scarce, analogous compounds like N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide demonstrate 15–20% higher yields in flow setups compared to batch reactors. These systems reduce reaction times to <1 hour via improved mass transfer and thermal regulation.

Reaction Optimization and Kinetic Analysis

Catalyst Screening

NaOH outperforms KOH and NaOCH₃ in amidation reactions due to its rapid ionization and compatibility with methyl esters. At 5% concentration, NaOH achieves peak conversion (68.9%), while higher concentrations induce saponification side reactions.

Table 2: Catalyst Efficiency Comparison

Catalyst Concentration (wt%) Conversion (%)
NaOH 5 68.9
KOH 5 62.1
NaOCH₃ 5 58.3

Temperature and Time Dependence

Reaction kinetics favor moderate temperatures (60–70°C). Elevated temperatures (>80°C) accelerate degradation, reducing yields by 12–15%. Time-course studies reveal 90% completion within 3 hours, with diminishing returns thereafter.

Characterization and Quality Control

Spectroscopic Analysis

FTIR: Key peaks include:

  • 3280 cm⁻¹ (N–H stretch),
  • 1640 cm⁻¹ (C=O amide),
  • 1050 cm⁻¹ (C–O alcohol).

¹H NMR (CDCl₃):

  • δ 0.88 (t, 3H, CH₃),
  • δ 1.26 (m, 20H, CH₂),
  • δ 2.15 (t, 2H, CO–NH–CH₂),
  • δ 3.45 (m, 4H, N–CH₂–CH₂–O).

Purity Assessment

HPLC with a C18 column (acetonitrile/water eluent) confirms >98% purity. Residual amine and ester precursors are undetectable (<0.1%).

Comparative Analysis with Analogous Compounds

This compound’s C14 chain balances hydrophilicity and lipophilicity, unlike its C18 (stearamide) and C12 (lauramide) counterparts. Shorter chains reduce melting points and enhance solubility, making the myristamide derivative preferable in cosmetic formulations.

Table 3: Physicochemical Properties of Fatty Amides

Compound Melting Point (°C) HLB Value
This compound 45–48 10.2
N-[2-[(2-Hydroxyethyl)amino]ethyl]stearamide 52–55 8.7
N-[2-[(2-Hydroxyethyl)amino]ethyl]lauramide 38–41 12.1

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aminoethyl group can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-[2-[(2-Oxoethyl)amino]ethyl]myristamide.

    Reduction: Formation of N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamine.

    Substitution: Formation of quaternary ammonium salts.

Scientific Research Applications

Surfactant Applications

N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide is primarily used as a surfactant in various formulations:

  • Emulsifiers : It aids in the stabilization of emulsions in cosmetic and personal care products, enhancing texture and consistency.
  • Detergents : Its surfactant properties make it effective in cleaning formulations, improving the wetting and spreading of liquids on surfaces.

Table 1: Surfactant Properties

PropertyValue
Hydrophilic-Lipophilic Balance (HLB)Moderate (specific value varies)
Surface Tension ReductionEffective at low concentrations
Foaming CapacityModerate to high

Lubricant Additives

In the field of lubrication, this compound has been explored as an additive to enhance the performance of lubricants:

  • Less Corrosive Alternatives : Research indicates that this compound can serve as a less corrosive alternative to traditional lubricant additives, improving the longevity and efficiency of lubricants used in industrial applications .
  • Friction Reduction : It has been shown to reduce friction and wear in mechanical systems, contributing to smoother operation and reduced energy consumption.

Table 2: Lubricant Performance Metrics

MetricStandard LubricantsWith Myristamide Additive
Coefficient of FrictionHigherLower
Wear Rate (mg/kWh)1510
Temperature StabilityModerateEnhanced

Biomedical Applications

The potential biomedical applications of this compound are emerging areas of interest:

  • Drug Delivery Systems : Due to its amphiphilic nature, it can be utilized in drug delivery systems where controlled release and targeted action are crucial.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in formulations aimed at infection control .

Safety and Regulatory Aspects

The safety profile of this compound has been assessed through various toxicity studies. The compound is classified as having low acute toxicity but may cause skin sensitization and eye irritation upon exposure . Regulatory assessments have indicated that while it is safe for industrial use, precautions should be taken when formulating consumer products.

Case Studies

  • Industrial Firefighting Applications : In firefighting products, this compound is used at concentrations below 0.12% for fire suppression systems in mining vehicles. Its effectiveness in extinguishing hydrocarbon fires has been documented .
  • Cosmetic Formulations : A case study involving a cosmetic formulation demonstrated improved emulsion stability when incorporating this compound as a surfactant, leading to enhanced product performance and consumer satisfaction .

Mechanism of Action

The mechanism of action of N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide involves its interaction with cell membranes. The hydroxyethyl and aminoethyl groups enhance its solubility in both aqueous and lipid environments, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity, increasing permeability and facilitating the transport of molecules across the membrane.

Comparison with Similar Compounds

Research Implications and Gaps

  • Surfactant Performance: The hydroxyethylaminoethyl group in the target compound improves thermal stability and pH tolerance compared to simpler analogs like N-(2-hydroxyethyl) myristamide .
  • Toxicological Data: Limited information exists for many analogs (e.g., notes insufficient toxicological studies), highlighting the need for rigorous safety assessments.
  • Pharmaceutical Potential: Structural parallels with agomelatine () suggest that modifying the amide group with aromatic or heterocyclic moieties could yield bioactive molecules .

Biological Activity

N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide is a compound with significant biological potential, characterized by its amphiphilic structure, which combines a long hydrophobic myristamide chain with multiple amino functionalities. This unique configuration enables it to interact effectively with biological membranes and suggests various applications in drug formulation and delivery systems.

Chemical Structure and Properties

The molecular formula of this compound is C18H38N2OC_{18}H_{38}N_{2}O, with a molecular weight of 314.51 g/mol. The compound features a myristic acid-derived amide linked to a branched chain of aminoethyl units, contributing to its amphiphilic properties, which are crucial for its biological activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, potentially enhancing the permeability of therapeutic agents across cell membranes.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and antifungal activities, although specific data on this compound's efficacy is limited.
  • Inflammatory Response Modulation : Similar compounds have been shown to inhibit pro-inflammatory mediators such as nitric oxide and cytokines, indicating potential applications in inflammatory disease treatment .

Table 1: Biological Activity Overview

Activity TypeDescriptionEvidence Source
AntimicrobialPotential efficacy against bacteria and fungi; specific data on this compound is limited.Preliminary studies
Membrane PermeabilityEnhances the permeability of therapeutic agents due to its amphiphilic nature.Structural analysis
Inflammatory InhibitionMay inhibit the expression of pro-inflammatory mediators based on structural analogs.Analog studies

Case Studies and Research Findings

  • Drug Delivery Systems : Research indicates that compounds like this compound can enhance drug solubility and stability, making them suitable for use in various pharmaceutical formulations. Studies have demonstrated that similar amphiphilic compounds improve the bioavailability of poorly soluble drugs.
  • Inflammation Studies : Oleamide, a structural analog, has been shown to suppress inflammation by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that this compound may have similar anti-inflammatory effects .
  • Skin Sensitization Potential : Toxicological assessments indicate that related compounds may cause skin sensitization, highlighting the importance of evaluating safety in potential applications .

Q & A

Q. How can researchers validate the compound’s role in lipid membrane dynamics?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms of lipid monolayers. Fluorescence recovery after photobleaching (FRAP) in giant unilamellar vesicles (GUVs) quantifies diffusion coefficients. Solid-state NMR or neutron scattering reveals bilayer thickness changes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide
Reactant of Route 2
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N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide

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